![molecular formula C11H8N4 B2995232 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 129303-82-8](/img/structure/B2995232.png)
1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine
Overview
Description
1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine (CAS: 129303-82-8) is a heterocyclic compound with the molecular formula C₁₁H₈N₄ and a molecular weight of 196.21 g/mol. It features a fused triazole-pyridine core substituted with a phenyl group at the 1-position of the triazole ring (Figure 1).
Synthesis: The compound is synthesized via 1,3-dipolar cycloaddition of azides with pyridine derivatives or post-functionalization of preformed triazolopyridine scaffolds. For example, microwave-assisted reactions involving aryl amines and aldehydes have been employed to construct similar triazolopyridine frameworks .
Preparation Methods
The synthesis of 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 5-amino-1,2,3-triazoles with cyanoacetamides, followed by cyclization to form the triazolopyridine core . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyridine rings are replaced with other groups.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while reduction can yield hydrogenated derivatives.
Scientific Research Applications
1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and receptors in biological systems, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Isomers and Positional Effects
Triazolopyridines exhibit significant variability in bioactivity and physicochemical properties depending on the fusion position of the triazole and pyridine rings (Table 1):
The [4,5-c] fusion in 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine confers distinct electronic properties, as evidenced by downfield shifts in ¹H NMR (e.g., C3-H at δ 8.45 ppm in DMSO-d6 ), which are critical for π-π stacking interactions in biological targets .
Hydrogenated Analogs
Partially saturated derivatives, such as 4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine, exhibit improved pharmacokinetic profiles:
Hydrogenation reduces planarity, decreasing membrane permeability but improving solubility and metabolic stability .
Substituent Effects
The phenyl group at the 1-position enhances lipophilicity and target affinity compared to other substituents:
Electron-withdrawing groups (e.g., CF₃) improve oxidative stability but may reduce solubility, while heteroaromatic substituents (e.g., pyridyl) enhance polarity at the expense of target binding .
Pharmacological and Industrial Relevance
This compound serves as a versatile scaffold in drug discovery. Its fully aromatic structure is critical for inhibiting enzymes like P2X7 receptors, where planar stacking with Tyr295 and Phe108 residues is essential . In contrast, hydrogenated analogs are prioritized for CNS applications due to improved blood-brain barrier penetration . Industrial applications include its use as a building block for photoactive dyes, where the extended π-system facilitates light absorption in the visible spectrum .
Biological Activity
1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a triazole ring fused to a pyridine moiety. The molecular formula is with a molecular weight of approximately 198.23 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an anticancer agent and its effects on different biological targets.
Anticancer Properties
Recent research has highlighted the compound's ability to induce apoptosis in cancer cells. A study indicated that derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines with EC50 values ranging from 30 to 700 nM .
Table 1: Cytotoxicity of this compound Derivatives
Compound | Cell Line | EC50 (nM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (breast cancer) | 400 | Apoptosis induction |
Compound B | A549 (lung cancer) | 70 | Cell cycle arrest |
Compound C | HeLa (cervical cancer) | 16 | Caspase activation |
The mechanism by which this compound exerts its anticancer effects involves the activation of caspases leading to apoptosis. This was demonstrated through high-throughput screening assays that identified the compound's ability to trigger programmed cell death in malignant cells .
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of this compound. These derivatives were tested for their biological activity against human cancer cell lines. The study revealed that modifications on the phenyl ring significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .
Example Case Study: Synthesis and Evaluation
In one study, researchers synthesized a series of derivatives with varying substitutions on the phenyl group. The most potent derivative exhibited an EC50 value of 16 nM against HeLa cells and showed minimal toxicity towards normal fibroblast cells. This suggests a favorable therapeutic window for further development .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to achieve regioselectivity in the preparation of 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine derivatives?
- Methodological Answer : The core triazolo[4,5-c]pyridine scaffold is synthesized via diazotization of pyridine-3,4-diamine with NaNO₂ under acidic conditions, followed by cyclization. Regioselectivity in subsequent substitutions (e.g., with chloroacetonitrile) is influenced by reaction solvents (e.g., DMF) and catalysts (e.g., triethylamine), yielding mixtures of regioisomers. Ratios can be controlled by adjusting reaction time and temperature .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, the ¹H-NMR spectrum of 3H-[1,2,3]triazolo[4,5-c]pyridine (a precursor) shows distinct aromatic protons at δ 9.47 (s, 1H, CH-4), 8.47 (d, CH-7), and 7.88 (d, CH-6). ¹³C-NMR and GC/MS further confirm molecular weight and purity .
Q. What are the primary pharmacological applications of this compound in preclinical research?
- Methodological Answer : The compound is explored as a scaffold for GPR119 agonists (targeting diabetes) and P2X7 receptor antagonists (for neuroinflammatory diseases). Key steps include optimizing substituents to enhance binding affinity and pharmacokinetic properties, such as brain-plasma ratios, assessed via in vivo mouse models .
Advanced Research Questions
Q. How can researchers address poor aqueous solubility in this compound derivatives during drug development?
- Methodological Answer : Solubility is improved by modifying substituents on the phenyl group and piperidine N-capping. For example, replacing bulky groups with hydrophilic spacers increased solubility from 0.71 μM to 15.9 μM (pH 6.8). Computational tools like LogP predictions guide rational design .
Derivative | Aqueous Solubility (μM, pH 6.8) | Key Modification |
---|---|---|
4b | 0.71 | Unoptimized |
32o | 15.9 | Hydrophilic spacer + polar capping group |
Q. What strategies resolve contradictory data in biological activity across structural analogs?
- Methodological Answer : Molecular docking and tubulin-binding assays clarify structure-activity relationships (SAR). For instance, electron-withdrawing groups on the phenyl ring reduce antiproliferative activity in microtubule-targeting agents, while unsubstituted triazolo[4,5-c]pyridine scaffolds retain potency. Dose-response curves and in vitro cytotoxicity assays (e.g., IC₅₀ comparisons) validate hypotheses .
Q. How are computational methods integrated into the design of triazolo[4,5-c]pyridine-based dyes for solar cells?
- Methodological Answer : Density functional theory (DFT) calculates charge distribution and electron injection efficiency. For example, 2H-[1,2,3]triazolo[4,5-c]pyridine acts as an auxiliary acceptor in D-A-π-A dyes, with Mulliken charge analysis correlating with photovoltaic performance (e.g., 7.92% efficiency in NPT5 dye). Transient absorption spectroscopy validates electron-transfer kinetics .
Q. What experimental approaches validate regiochemical outcomes in cycloaddition reactions for triazolo[4,5-c]pyridine synthesis?
- Methodological Answer : X-ray crystallography definitively assigns regioisomers. For example, 1,3-dipolar cycloaddition of pyridynes with azides yields 1H-[1,2,3]triazolo[4,5-c]pyridine derivatives as single regioisomers. Reaction conditions (e.g., Cu catalysis) and azide electronic properties are optimized to suppress side products .
Q. Data Contradiction Analysis
Q. Why do some triazolo[4,5-c]pyridine derivatives show divergent activity in enzyme inhibition assays?
- Methodological Answer : Enzymatic selectivity assays (e.g., kinase panels) and co-crystal structures reveal off-target interactions. For instance, steric clashes with ATP-binding pockets in non-target kinases explain reduced specificity. Competitive binding studies using fluorescent probes (e.g., FP-TAMRA) quantify inhibition constants (Kᵢ) to prioritize lead compounds .
Q. Methodological Best Practices
Q. What protocols ensure reproducibility in scaled-up synthesis of triazolo[4,5-c]pyridine intermediates?
- Methodological Answer : Strict control of diazotization temperature (0–5°C) and stoichiometric ratios (NaNO₂:amine = 1.1:1) prevents byproducts. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane). Purification by flash chromatography (gradient elution) ensures >95% purity .
Properties
IUPAC Name |
1-phenyltriazolo[4,5-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-4-9(5-3-1)15-11-6-7-12-8-10(11)13-14-15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFELYOBDSJCMAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=NC=C3)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.